2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a dimethoxybenzyl acetamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide linkage.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include oxidized indole derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing bromine or reduction of the carbonyl group.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the dimethoxybenzyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Lacks the bromine atom.
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Contains a chlorine atom instead of bromine.
2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Lacks one methoxy group on the benzyl moiety.
Uniqueness
The presence of the bromine atom and the dimethoxybenzyl group may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H19BrN2O3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
PKCFBGYKXPKVIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
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